tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate
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Overview
Description
tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to an adamantane structure Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate typically involves the reaction of an adamantane derivative with tert-butyl carbamate. One common method includes the following steps:
Starting Material: Adamantane derivative with a functional group (e.g., hydroxyl or halide).
Reaction with tert-butyl carbamate: The adamantane derivative reacts with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar dehydrating agent.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the carbamate group to an amine, potentially altering the compound’s properties.
Substitution: The adamantane core can participate in substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Conversion to primary amines.
Substitution: Introduction of halogenated adamantane derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and rigidity.
Biology and Medicine:
Drug Development: The adamantane core is a known scaffold in medicinal chemistry, and derivatives like tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate can be explored for antiviral, antibacterial, or anticancer activities.
Bioconjugation: The compound can be used to modify biomolecules, enhancing their stability or altering their biological activity.
Industry:
Polymer Additives: It can be incorporated into polymers to improve their mechanical properties and thermal stability.
Coatings: Used in the formulation of advanced coatings with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantane core provides a rigid and stable framework, while the carbamate group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral drug with structural similarities.
Uniqueness: tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate stands out due to the presence of the tert-butyl carbamate group, which can influence its chemical reactivity and biological activity. This unique combination of functional groups provides opportunities for diverse applications in various fields.
Properties
CAS No. |
2680531-39-7 |
---|---|
Molecular Formula |
C16H28N2O2 |
Molecular Weight |
280.4 |
Purity |
95 |
Origin of Product |
United States |
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